Epidepride

概要

説明

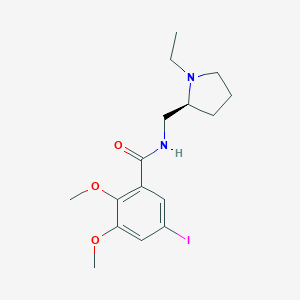

Epidepride is a substituted benzamide derivative with exceptional affinity for dopamine D2 and D3 receptors (Kd ≈ 34–46 pM in human brain regions) . Synthesized via a five-step reaction starting from 3-methoxy salicylic acid, it achieves a total yield of 43% under mild conditions . Radiolabeled with iodine-123 or iodine-125, it serves as a pivotal SPECT imaging ligand for quantifying D2/D3 receptor density in both striatal and extrastriatal regions (e.g., temporal cortex, amygdala) . Its high selectivity (>1000-fold for D2/D3 over α2-adrenergic receptors) and slow dissociation kinetics enable precise visualization of low-density extrastriatal receptors, a unique advantage over earlier ligands .

This compound’s pharmacokinetics reveal rapid tissue uptake (peak striatal binding at ~3 hours post-injection) and predominant clearance via urinary (75%) and biliary pathways . Dosimetry studies identify the lower large intestine as the critical organ (0.102 mGy/MBq), with an effective dose equivalent of 0.025 mSv/MBq .

準備方法

エピデプライドは、3-メトキシサリチル酸を出発物質とする一連の化学反応によって合成することができます。 合成には、ヨウ素化反応やカップリング反応を含む5つのステップが含まれます . 反応条件は、高い収率と純度を確保するために慎重に制御されます。 工業的な製造方法では、通常、クロラミン-T、ヨードゲン、過酸化水素などの酸化剤が使用され、目的の放射化学的収率と純度が達成されます . 最適化された放射化学的収率は約90%で、放射化学的純度は99.9%です .

化学反応の分析

エピデプライドは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、塩酸、水酸化ナトリウム、過酸化水素などがあります . たとえば、過酸化水素の存在下では、エピデプライドは酸化分解を起こし、m / z値が435の主要な酸化生成物が生成されます . pHや温度などの反応条件は、エピデプライドの安定性と分解経路を決定する上で重要です .

科学研究への応用

エピデプライドは、神経イメージングの分野において特に、科学研究で広く使用されています。 それは、SPECTを用いて脳内のドーパミンD2およびD3受容体をイメージングするための高親和性放射性トレーサーとして使用されています . この応用は、統合失調症やパーキンソン病などのさまざまな神経および精神疾患の研究において価値があります . さらに、エピデプライドは、脳外受容体に結合する能力により、前臨床および臨床の両方においてドーパミン系をマッピングするためのユニークなツールとなっています .

科学的研究の応用

Epidepride is widely used in scientific research, particularly in the field of neuroimaging. It is employed as a high-affinity radiotracer for imaging dopamine D2 and D3 receptors in the brain using SPECT . This application is valuable in studying various neurological and psychiatric disorders, including schizophrenia and Parkinson’s disease . Additionally, this compound’s ability to bind to extrastriatal receptors makes it a unique tool for mapping the dopaminergic system in both preclinical and clinical settings .

作用機序

エピデプライドは、ドーパミンD2およびD3受容体に高い親和性で結合することによりその効果を発揮します . この結合は、これらの受容体におけるドーパミンの作用を阻害し、脳内の受容体分布と密度を可視化することを可能にします . エピデプライドの分子標的は、線条体領域と脳外領域の両方を含んでおり、ドーパミン系を研究するための汎用性の高い放射性トレーサーとなっています .

類似の化合物との比較

エピデプライドは、[18F]ファリプライドや[76Br]イソレモキシプライドなどの他の放射性リガンドと比較されることが多いです . これらの化合物は、ドーパミンD2受容体を標的とすることもありますが、エピデプライドは、高い親和性と脳外受容体に結合する能力が特徴です . さらに、エピデプライドは、ヨウ素123と炭素11の両方で標識されており、SPECTおよび陽電子放出断層撮影(PET)を用いた汎用性の高いイメージングアプリケーションが可能になっています . この汎用性と高い結合親和性により、エピデプライドは、神経イメージング研究におけるユニークで貴重なツールとなっています。

類似化合物との比較

Table 1: Comparative Analysis of Epidepride and Analogous D2/D3 Radioligands

Key Differentiators

Affinity and Extrastriatal Sensitivity this compound’s picomolar affinity surpasses IBZM (nanomolar range), enabling detection of low-density cortical D2/D3 receptors . For example, temporal cortex binding with this compound is 2-fold higher than in other cortical regions . Fallypride, though PET-based, matches this compound’s affinity but requires specialized cyclotron facilities .

Clinical Utility in Movement Disorders this compound-SPECT distinguishes Parkinson’s disease (normal striatal binding) from multiple system atrophy (MSA) and Huntington’s disease (HD), where striatal binding is significantly reduced . However, interindividual variability in striatum-to-cerebellum ratios limits diagnostic precision in MSA . IBZM, with lower affinity, fails to reliably image extrastriatal regions, restricting its use to striatal assessments .

Antipsychotic Occupancy Studies

- This compound quantifies differential D2/D3 occupancy between typical (e.g., haloperidol) and atypical (e.g., clozapine, amisulpride) antipsychotics. For instance, clozapine shows lower striatal occupancy (40–50%) compared to temporal cortex (60–70%), supporting its "limbic selective" profile .

- Raclopride and IBZM lack sufficient sensitivity for extrastriatal occupancy studies due to lower affinity .

Radiolabeling and Metabolic Stability

- This compound’s iodine label ensures longer shelf-life than [¹¹C]-labeled compounds (e.g., FLB-457). However, its lipophilic metabolites complicate kinetic modeling, necessitating plasma input corrections for accurate quantification .

- FLB-457’s rapid metabolism limits its utility to short-duration PET scans, whereas this compound’s slow dissociation allows prolonged imaging windows (>3 hours) .

Contradictions and Limitations

- Regional Occupancy Discordance : While this compound-based studies suggest clozapine preferentially occupies extrastriatal receptors , other ligands (e.g., [¹¹C]FLB 457) report similar striatal and extrastriatal occupancy for typical antipsychotics . This discrepancy may arise from ligand-specific binding kinetics or regional receptor subtypes .

- D3 Receptor Specificity: this compound binds both D2 and D3 receptors but cannot distinguish them pharmacologically. Autoradiographic studies using domperidone displacement reveal D3-enriched regions (e.g., nucleus accumbens), yet quantification requires complementary techniques like mRNA mapping .

生物活性

Epidepride is a potent and selective ligand for dopamine D2 and D3 receptors, primarily utilized in neuroimaging. Its biological activity is significant in the context of psychiatric disorders, addiction studies, and neurological research. This article delves into the compound's pharmacological properties, biodistribution, and clinical applications, supported by data tables and relevant case studies.

This compound is a derivative of raclopride, characterized by its high affinity for dopamine receptors. It acts as an antagonist at D2/D3 receptors, influencing dopaminergic signaling pathways that are crucial in various neuropsychiatric conditions. The binding affinity of this compound to these receptors is substantially higher than that of many other ligands, making it an invaluable tool in both research and clinical settings.

Biodistribution Studies

Recent studies have focused on the biodistribution of radiolabeled this compound, particularly using the iodine-124 isotope. The biodistribution data reveal critical insights into how this compound behaves in biological systems:

| Organ | Residence Time (hrs) | Activity Clearance (%) |

|---|---|---|

| Striatum | 24 | 80% decrease at 24 hrs |

| Cerebellum | 24 | 96% decrease at 48 hrs |

| Urinary Bladder | 2 | 75% activity clearance |

| Intestines | 48 | Significant activity observed |

The table illustrates that this compound exhibits prolonged retention in the striatum compared to other regions, indicating its potential for effective imaging of dopaminergic pathways .

Neuroimaging

This compound is employed as a radiotracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Its high specificity for D2/D3 receptors allows for detailed visualization of dopaminergic activity in the brain. A notable study demonstrated that 124I-epidepride could distinguish between healthy subjects and those with dopamine dysregulation disorders .

Case Studies

- Dopamine Dysregulation Syndrome : A study involving patients with Parkinson's disease showed that imaging with this compound could effectively reveal alterations in D2 receptor availability, correlating with clinical symptoms such as motor fluctuations .

- Addiction Research : In addiction studies, this compound has been used to assess changes in dopamine receptor availability following substance use. Research indicated that chronic substance abuse leads to downregulation of D2 receptors, which can be quantitatively assessed using this compound PET imaging .

Research Findings

Recent advancements have highlighted the utility of this compound beyond mere imaging. It has been implicated in research exploring the mechanisms underlying addiction and mood disorders:

- A study demonstrated that administration of this compound led to a significant modulation of dopaminergic transmission in animal models, suggesting potential therapeutic applications for mood stabilization .

- Another investigation found that this compound administration resulted in observable changes in behavior consistent with alterations in dopaminergic signaling pathways, reinforcing its role as a research tool for neuropharmacological studies .

Q & A

Basic Research Questions

Q. What are the standard protocols for quantifying D2/3 receptors using [123I]epidepride in SPECT imaging?

The multi-injection protocol is widely used for absolute quantification. This involves three sequential injections: a high-specific-activity [123I]this compound dose, a co-injection of labeled and unlabeled compound at 180 minutes, and a final unlabeled dose at 240 minutes. This approach allows separation of free and specific binding components and enables Scatchard analysis for receptor density (Bmax) and affinity (Kd) estimation . Specific activities and doses should be optimized based on prior simulation studies to ensure occupancy levels (~20–40%) suitable for both striatal and extrastriatal regions .

Q. How is the Lassen Plot applied to calculate D2/3 receptor occupancy in clinical studies?

The Lassen Plot method uses paired distribution volume (VT) measurements before and after treatment (e.g., antipsychotic administration). By plotting baseline VT against post-treatment VT across regions (e.g., frontal cortex, cerebellum), linear regression provides the occupancy slope. Cerebellar VT serves as a nondisplaceable reference. This method is critical for extrastriatal occupancy studies, as it accounts for nonspecific binding variations .

Q. What validation steps ensure specificity of [123I]this compound binding to D2/3 receptors in vitro?

In vitro validation includes:

- Competition assays : Test displacement by D2/3 antagonists (e.g., raclopride) but not non-D2 ligands (e.g., SCH 23390 for D1 receptors) .

- Scatchard analysis : Confirm linearity in striatal membranes (indicative of single-site binding) and compare IC50 values across brain regions to rule out off-target binding (e.g., α2-adrenergic receptors in the hippocampus) .

- Correlation with [3H]spiperone binding : High correlation (r = 0.99) confirms D2-specific labeling .

Advanced Research Questions

Q. How can simulation studies optimize [123I]this compound dosing for simultaneous striatal and extrastriatal quantification?

Striatal (high receptor density) and extrastriatal (low density) regions require different unlabeled this compound doses to achieve comparable occupancy. Simulations based on prior multi-injection data can model dose-occupancy curves for both regions. For example, a 2.5 nmol/kg dose may occupy ~30% of striatal receptors while achieving ~50% extrastriatal occupancy due to lower appKd in extrastriatal areas. Adjustments should balance signal-to-noise ratios across regions .

Q. What methodological strategies address contradictions in [123I]this compound binding data between preclinical and human studies?

Discrepancies often arise from differences in free fraction (fP) or blood-brain barrier permeability. To resolve this:

- Normalize binding potential (BPND) : Use fP-corrected BPND = (VT − VND)/fP, where VND is nondisplaceable distribution volume (e.g., cerebellar VT) .

- Cross-validate with autoradiography : Compare in vivo SPECT data with ex vivo autoradiography in animal models to confirm regional binding patterns .

Q. How does the partial saturation protocol improve [123I]this compound quantification in low-density regions?

Partial saturation involves co-injecting unlabeled this compound to block a subset of receptors, enabling Scatchard analysis without requiring full receptor saturation. This method increases sensitivity in extrastriatal regions by reducing the impact of nonspecific binding. For optimal results, use a dose occupying 20–40% of receptors and validate with full kinetic modeling .

Q. What statistical approaches are recommended for analyzing [123I]this compound data in longitudinal animal studies?

- Mixed-effects models : Account for within-subject correlations in repeated scans.

- Error propagation analysis : Quantify uncertainties from radiotracer decay, ROI delineation, and plasma input function measurements .

- Bonferroni correction : Adjust for multiple comparisons when evaluating occupancy across brain regions .

Q. Methodological Best Practices

- Dose calibration : Predefine unlabeled this compound doses using simulation tools to avoid under/over-saturation .

- ROI standardization : Use anatomical MRI co-registration to define striatal subregions (e.g., caudate, putamen, nucleus accumbens) and extrastriatal areas (e.g., thalamus, midbrain) .

- Data transparency : Report fP, VND, and appKd values to facilitate cross-study comparisons .

特性

CAS番号 |

107188-87-4 |

|---|---|

分子式 |

C16H23IN2O3 |

分子量 |

418.27 g/mol |

IUPAC名 |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |

InChI |

InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |

InChIキー |

APNNSBJHVTUORL-LBPRGKRZSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

異性体SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

正規SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

Key on ui other cas no. |

107188-87-4 |

同義語 |

epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。